![molecular formula C33H39N3O5 B1231315 (R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-140723 es un compuesto químico que ha despertado un interés significativo en la investigación científica debido a sus propiedades únicas y posibles aplicaciones. Este compuesto es conocido por su papel en varias reacciones químicas y su posible uso en diferentes campos como la química, la biología, la medicina y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de PD-140723 implica varias rutas sintéticas, cada una con condiciones de reacción específicas. Un método común involucra el uso de precursores de paladio y varias técnicas de preparación como la reducción química, la deposición-precipitación y la impregnación . Estos métodos se eligen en función de las propiedades deseadas del producto final, como el tamaño de partícula y la dispersión.
Métodos de producción industrial: En entornos industriales, la producción de PD-140723 a menudo implica procesos químicos a gran escala que garantizan un alto rendimiento y pureza. Técnicas como la co-impregnación y la impregnación secuencial se utilizan comúnmente para optimizar la actividad y la selectividad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: PD-140723 experimenta varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son cruciales para su aplicación en varios campos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran PD-140723 incluyen paladio sobre carbono, bromuro de fenilo y varios ligandos como fosfinas y bases aminas . Las condiciones de reacción a menudo involucran temperaturas ambientales y catalizadores específicos para facilitar las transformaciones deseadas.
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran PD-140723 dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, en reacciones de adición oxidativa, los productos a menudo incluyen haluros de arilo y otros compuestos sustituidos .
Aplicaciones Científicas De Investigación
PD-140723 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como catalizador en varias metodologías sintéticas como la reacción de Heck y las reacciones de acoplamiento cruzado En la industria, se utiliza en la producción de productos químicos finos y materiales con propiedades específicas .
Mecanismo De Acción
El mecanismo de acción de PD-140723 implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en reacciones catalíticas, facilita la formación y ruptura de enlaces químicos a través de procesos como la adición oxidativa y la eliminación reductora . Los objetivos moleculares a menudo incluyen haluros de arilo y otros intermediarios reactivos.
Comparación Con Compuestos Similares
PD-140723 es único en comparación con otros compuestos similares debido a sus propiedades catalíticas específicas y mecanismos de reacción. Los compuestos similares incluyen otros catalizadores a base de paladio como paladio sobre carbono y nanopartículas de paladio . PD-140723 destaca por su mayor actividad y selectividad en ciertas reacciones.
Conclusión
PD-140723 es un compuesto versátil con un potencial significativo en varias aplicaciones de investigación científica. Sus propiedades únicas y mecanismos de reacción lo convierten en una herramienta valiosa en química, biología, medicina e industria. Es probable que las investigaciones y el desarrollo adicionales descubran aún más aplicaciones y mejoren su utilidad en diferentes campos.
Propiedades
Fórmula molecular |
C33H39N3O5 |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(3R)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33-/m1/s1 |
Clave InChI |
PGOLWKTUHWHYJS-HMYZUHDZSA-N |
SMILES isomérico |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Sinónimos |
eta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid PD 140548 PD-140548 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


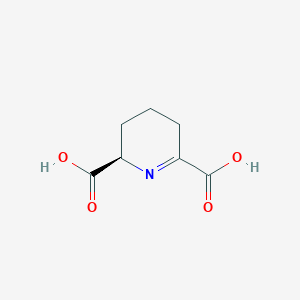

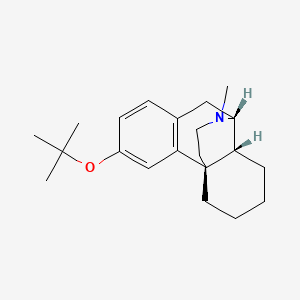
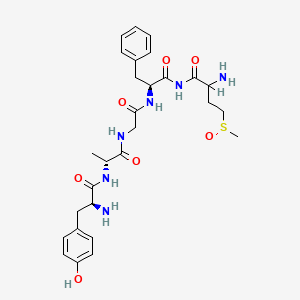
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
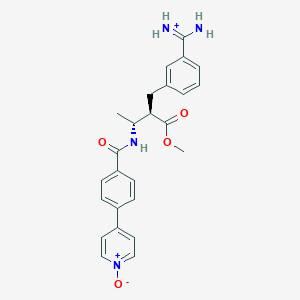
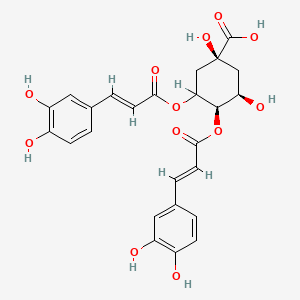

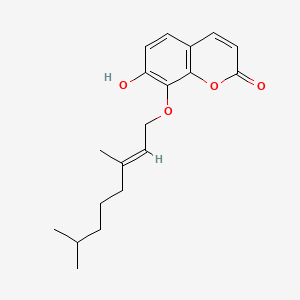
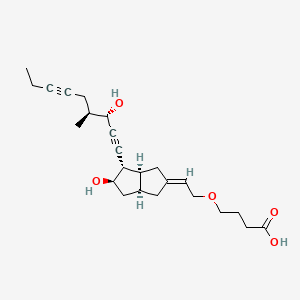
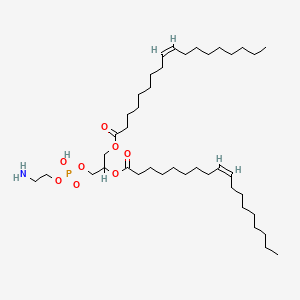

![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
